molecular formula C7H5Br2ClO2S B2596986 (2,6-Dibromophenyl)methanesulfonyl chloride CAS No. 256651-55-5

(2,6-Dibromophenyl)methanesulfonyl chloride

Cat. No.: B2596986
CAS No.: 256651-55-5
M. Wt: 348.43
InChI Key: PNAUHAIBOIHXTL-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H5Br2ClO2S and its molecular weight is 348.43. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dibromophenyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dibromophenyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-dibromophenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAUHAIBOIHXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Reactivity profile of substituted phenylmethanesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Substituted Phenylmethanesulfonyl Chlorides

Abstract

Substituted phenylmethanesulfonyl chlorides are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their utility is primarily centered on the construction of sulfonamides and sulfonate esters, which are core structural motifs in a multitude of pharmaceutical agents.[1][2] The reactivity of these compounds is exquisitely sensitive to the electronic and steric nature of substituents on the phenyl ring. This guide provides a comprehensive technical overview of the factors governing this reactivity. We will dissect the mechanistic pathways of nucleophilic substitution, quantify the influence of electronic substituent effects through the lens of linear free-energy relationships, and explore the counterintuitive phenomenon of steric acceleration by ortho-substituents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for predicting and manipulating the reactivity of these versatile sulfonylating agents.

Introduction: The Central Role of Phenylmethanesulfonyl Chlorides in Synthesis

The sulfonyl chloride functional group is a powerful electrophile, rendered highly reactive by the electron-withdrawing capacity of two oxygen atoms and a chlorine atom bound to a central sulfur atom.[3] This intrinsic reactivity makes it an ideal handle for introducing the sulfonyl moiety into diverse molecular architectures. Phenylmethanesulfonyl chloride, also known as α-toluenesulfonyl chloride, and its substituted derivatives are particularly valuable.[4] The benzylic methylene bridge insulates the sulfonyl group from the direct resonance effects of the phenyl ring, yet the substituents on the ring exert profound inductive and steric influences that modulate the reactivity at the sulfur center. Understanding this structure-reactivity relationship is paramount for chemists aiming to fine-tune reaction kinetics, optimize yields, and achieve selective transformations, particularly in the complex molecular environments encountered during late-stage functionalization in drug discovery.[5]

Mechanistic Landscape: Pathways of Nucleophilic Substitution

The reaction of a nucleophile with a phenylmethanesulfonyl chloride can proceed through several distinct mechanistic pathways, the prevalence of which is dictated by the reaction conditions, particularly the nature of the nucleophile and the pH of the medium.

The Concerted S_N2-like Pathway

Under neutral or acidic conditions, the solvolysis and aminolysis of most alkanesulfonyl chlorides, including phenylmethanesulfonyl chloride, are believed to proceed via a concerted bimolecular nucleophilic substitution (S_N2) mechanism.[6][7] This pathway involves the direct attack of the nucleophile on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state.[3][8] This is the most common pathway in the synthesis of sulfonamides and sulfonate esters under standard laboratory conditions.

The Elimination-Addition (Sulfene) Pathway

A critical feature of phenylmethanesulfonyl chlorides is the presence of acidic α-hydrogens on the methylene bridge. Under basic conditions, a competing elimination-addition pathway can become dominant.[6][7] A strong base can abstract an α-proton to form a highly reactive "sulfene" intermediate (PhCH=SO₂). This intermediate is then rapidly trapped by any nucleophile present in the medium, including the solvent.[7][9] The potential for this pathway is a crucial consideration, as it can lead to different products or isomers than the direct substitution route.

Mechanistic_Pathways Reactant Substituted Phenylmethanesulfonyl Chloride SN2_TS Trigonal Bipyramidal Transition State Reactant->SN2_TS Nucleophile Attack (Neutral/Acidic Conditions) Sulfene Sulfene Intermediate Reactant->Sulfene Base-induced Elimination (E2) Product_Subst Substitution Product (e.g., Sulfonamide) SN2_TS->Product_Subst Leaving Group Departure Product_Add Addition Product Sulfene->Product_Add Nucleophile Trapping Electronic_Effects subst Substituent (X) Phenyl Ring CH₂SO₂Cl Rate_Inc Sulfur is more electrophilic Transition state stabilized Reaction Rate (k) ↑ subst:f2->Rate_Inc Rate_Dec Sulfur is less electrophilic Transition state destabilized Reaction Rate (k) ↓ subst:f2->Rate_Dec EWG Electron-Withdrawing Group (e.g., -NO₂) EWG->subst:f0 Inductive Withdrawal EDG Electron-Donating Group (e.g., -OCH₃) EDG->subst:f0 Inductive Donation Kinetic_Workflow Start Start Prep Prepare Stock Solutions (Solvent, Sulfonyl Chloride) Start->Prep Equil Equilibrate Solvent in Constant-Temperature Bath Prep->Equil Baseline Measure Baseline Conductivity (G₀) Equil->Baseline Inject Inject Sulfonyl Chloride & Start Timer Baseline->Inject Record Record Conductivity (Gt) at Timed Intervals Inject->Record Complete Reaction Complete? (G ≈ G∞) Record->Complete Complete->Record No Plot Plot ln(G∞ - Gt) vs. Time Complete->Plot Yes Calc Calculate Rate Constant (k) from Slope Plot->Calc End End Calc->End

Sources

Methodological & Application

Using (2,6-Dibromophenyl)methanesulfonyl chloride in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2,6-Dibromophenyl)methanesulfonyl Chloride in Diversity-Oriented Synthesis

Executive Summary & Strategic Value

(2,6-Dibromophenyl)methanesulfonyl chloride (CAS: 52539-74-7) is a specialized bifunctional reagent that transcends the utility of standard sulfonylating agents (e.g., MsCl, TsCl). Its unique architecture features a reactive sulfonyl chloride "warhead" separated from a sterically congested, electron-deficient aromatic ring by a single methylene spacer.

For drug development professionals, this molecule offers three distinct strategic advantages:

  • Latent Heterocyclic Precursor: It serves as a linchpin for synthesizing benzosultams (dihydro-1,2-benzothiazole 1,1-dioxides) via intramolecular cyclization.

  • Orthogonal Functionalization: The 2,6-dibromo motif allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of non-planar, sp³-rich libraries.

  • Steric Gating: The bulky bromine atoms shield the benzylic position, modulating the acidity of the

    
    -protons and altering the stability profile compared to unsubstituted benzylsulfonyl chlorides.
    

Critical Reactivity Profile

Before initiating experimentation, researchers must understand the competing pathways inherent to this scaffold.

A. The Sulfene Elimination Risk

Like all primary alkanesulfonyl chlorides, this reagent possesses acidic


-protons (

in sulfones, lower in acyl/sulfonyl chlorides). In the presence of strong tertiary amine bases (e.g., Et₃N), it can undergo E1cB elimination to form a transient, highly reactive sulfene intermediate.
  • Consequence: The sulfene reacts indiscriminately with nucleophiles or dimerizes, leading to low yields of the desired sulfonamide.

  • Control: Use heteroaromatic bases (Pyridine) or biphasic Schotten-Baumann conditions to suppress elimination.

B. The "Sultam" Cyclization Pathway

Following sulfonamide formation, the nitrogen atom can displace one of the ortho-bromine atoms.

  • Mechanism: Intramolecular Nucleophilic Aromatic Substitution (

    
    ) or Pd-catalyzed Buchwald-Hartwig amination.
    
  • Result: Formation of a 5-membered sultam ring, leaving the second bromine available for further elaboration.

Experimental Protocols

Protocol A: Chemoselective N-Sulfonylation (Sulfene Suppression)

Target: Synthesis of stable sulfonamides without oligomerization.

Materials:

  • (2,6-Dibromophenyl)methanesulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)[1][2]

  • Pyridine (anhydrous, 3.0 equiv) - Acts as both base and solvent/co-solvent.

  • DCM (Dichloromethane), anhydrous.[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solubilization: Dissolve the amine (1.0 mmol) in DCM (5 mL) and Pyridine (3.0 mmol). Cool the mixture to -10°C using an ice/acetone bath.

    • Scientific Rationale: Low temperature is critical to kinetically disfavor the E1cB elimination pathway (sulfene formation) while allowing nucleophilic attack at the sulfur.

  • Addition: Dissolve (2,6-Dibromophenyl)methanesulfonyl chloride (1.05 mmol) in minimal DCM (2 mL). Add this solution dropwise over 20 minutes.

    • Note: Rapid addition causes localized heating, increasing sulfene byproducts.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (visualize with UV/KMnO₄).

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Data Validation (Expected):

  • Yield: >85%

  • 1H NMR: Look for the distinctive singlet of the benzylic

    
     protons around 
    
    
    
    4.5-5.0 ppm. Absence of vinylic signals rules out sulfene dimerization.
Protocol B: One-Pot Synthesis of 4-Bromo-Benzosultams

Target: Rapid access to heterocyclic scaffolds for medicinal chemistry.

Concept: This protocol utilizes the "Thorpe-Ingold" effect provided by the bulky bromine atoms to facilitate ring closure.

Materials:

  • Sulfonamide intermediate (from Protocol A) (1.0 equiv)

  • 
     (2.0 equiv) - Inorganic base preferred for cyclization.
    
  • DMF (Dimethylformamide), anhydrous.

  • Catalyst (Optional): CuI (10 mol%) + L-Proline (20 mol%) can accelerate the reaction if

    
     is sluggish.
    

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve the sulfonamide (0.5 mmol) in DMF (0.1 M).

  • Activation: Add

    
    . (Add CuI/Ligand here if using catalytic route).
    
  • Cyclization: Heat the mixture to 90°C for 12–16 hours.

    • Mechanistic Insight: The electron-withdrawing nature of the sulfonyl group activates the aromatic ring for

      
       at the ortho position. The steric bulk of the 2,6-dibromo system forces the sulfonamide nitrogen into proximity with the bromine, lowering the entropic barrier to cyclization.
      
  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Dilute filtrate with water and extract with EtOAc (3x).

  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of sultams.

Visualization of Reaction Logic[3][4]

The following diagram illustrates the divergent pathways available when using this reagent, highlighting the critical decision points between simple protection, elimination (side reaction), and cyclization.

ReactionPathways Reagent (2,6-Dibromophenyl) methanesulfonyl chloride Sulfene Sulfene Intermediate (SIDE REACTION) Reagent->Sulfene Strong Base (TEA) Fast Addition Sulfonamide N-Substituted Sulfonamide Reagent->Sulfonamide Pyridine, -10°C (Protocol A) Amine Amine (R-NH2) Amine->Sulfonamide Sultam 4-Bromo-Benzosultam (Scaffold) Sulfonamide->Sultam Cs2CO3, DMF, 90°C Intramolecular SNAr (Protocol B) Coupling Suzuki/Buchwald Product Sultam->Coupling Pd(0), Boronic Acid (Exit Vector Mod)

Figure 1: Divergent synthesis pathways. Red path indicates the elimination risk; Green/Blue paths represent the optimized scaffold synthesis.

Troubleshooting & Optimization Guide

Table 1: Solvent and Base Compatibility Matrix

Reaction StageRecommended SolventRecommended BaseIncompatible / High RiskReason
Sulfonylation DCM, THF (Anhydrous)Pyridine, DIPEA (at -78°C)TEA (Triethylamine), NaOH (aq)TEA promotes E1cB elimination to sulfene; Water hydrolyzes the chloride.
Cyclization DMF, DMAc, NMP

,

NaH (unless carefully controlled)Polar aprotic solvents required to stabilize the transition state for

.
Purification Hexanes/EtOAcN/AMeOH (during recrystallization)Product is stable, but avoid prolonged boiling in nucleophilic solvents if acidic.

Common Failure Modes:

  • "Sticky" Tars: Indicates sulfene polymerization. Remedy: Lower reaction temperature during addition; switch from TEA to Pyridine.

  • No Cyclization: The

    
     is slow due to steric bulk. Remedy: Add CuI (10%) catalysis or switch to microwave irradiation (120°C, 30 min).
    
  • Hydrolysis: Reagent converts to sulfonic acid. Remedy: Ensure reagent storage under Argon at 4°C; re-dry solvents.

References

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. Retrieved from [Link]

  • PubChem. (2025). (2,6-dibromophenyl)methanesulfonyl chloride Compound Summary. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Retrieved from [Link]

Sources

Derivatization of primary amines using (2,6-Dibromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of Primary Amines using (2,6-Dibromophenyl)methanesulfonyl Chloride

Executive Summary

This technical guide details the protocol for derivatizing primary amines using (2,6-Dibromophenyl)methanesulfonyl chloride (CAS: 256651-55-5). While often utilized as an intermediate in medicinal chemistry for sulfonamide synthesis, this reagent offers unique advantages in analytical chemistry, specifically for LC-MS applications .

Key Technical Advantages:

  • Isotopic Tagging: The presence of two bromine atoms creates a distinct 1:2:1 isotopic triplet in Mass Spectrometry, facilitating the identification of derivatized species in complex matrices.

  • Lipophilicity Enhancement: The bulky, halogenated aromatic ring significantly increases the retention time of polar amines on Reverse-Phase HPLC (RP-HPLC), moving analytes away from the solvent front.

  • Steric Protection: The 2,6-dibromo substitution pattern provides steric shielding to the sulfonamide bond, potentially enhancing metabolic or chemical stability compared to non-substituted benzylsulfonamides.

Chemical Principles & Mechanism

The reaction follows a nucleophilic substitution pathway at the sulfonyl sulfur atom. However, unlike simple benzenesulfonyl chlorides, (2,6-Dibromophenyl)methanesulfonyl chloride is an


-toluenesulfonyl chloride .

Mechanism Insight (The "Sulfene" Pathway): Researchers must be aware that sulfonyl chlorides with


-hydrogens (the -CH

- group) can react via two pathways depending on the base used:
  • Direct Nucleophilic Attack: The amine attacks the sulfur, displacing chloride.

  • Elimination-Addition (Sulfene Intermediate): Strong tertiary amine bases (e.g., Triethylamine) can deprotonate the

    
    -carbon to form a highly reactive sulfene  intermediate, which is then trapped by the primary amine.
    

Note: Both pathways yield the same sulfonamide product, but the sulfene pathway is faster and can be sensitive to moisture.

ReactionMechanism Reagent (2,6-Dibromophenyl) methanesulfonyl chloride Intermediate Reactive Intermediate (Sulfene or Activated Complex) Reagent->Intermediate Activation/Elimination Base Base (Pyridine/TEA/Na2CO3) Base->Intermediate Promotes Product Sulfonamide Derivative (Stable) Intermediate->Product Formation Byproduct HCl Salt Intermediate->Byproduct Elimination Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack

Figure 1: Reaction pathway for sulfonamide formation. The base facilitates either direct substitution or sulfene formation.

Experimental Protocols

Two protocols are provided based on the solubility of the primary amine substrate.

Protocol A: Anhydrous Conditions (For Organic-Soluble Amines)

Best for: Lipophilic drugs, fatty amines, and acid-sensitive substrates.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: (2,6-Dibromophenyl)methanesulfonyl chloride (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • Catalyst (Optional): DMAP (0.1 equiv) – Use only if reaction is sluggish.

Step-by-Step Workflow:

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5–10 mL) in a dried round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (2.0 mmol) to the stirred solution. Cool to 0°C using an ice bath to control the exotherm.

  • Reagent Addition: Dissolve (2,6-Dibromophenyl)methanesulfonyl chloride (1.1 mmol) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (hexane/EtOAc) or LC-MS.

  • Quenching: Add water (5 mL) and stir for 10 minutes to hydrolyze excess sulfonyl chloride.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove pyridine and unreacted amine.

    • Wash with Sat.

      
        (1 x 15 mL) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, and salts.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: (2,6-Dibromophenyl)methanesulfonyl chloride (1.2 equiv)

  • Solvent: DCM / Water (1:1 ratio)

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )

Step-by-Step Workflow:

  • Aqueous Phase: Dissolve the amine (or its salt) in water (5 mL). Add

    
     (2.5 equiv) to ensure pH > 9.
    
  • Organic Phase: Dissolve the sulfonyl chloride reagent (1.2 equiv) in DCM (5 mL).

  • Biphasic Reaction: Add the DCM solution to the rapidly stirring aqueous solution.

  • Stirring: Stir vigorously at RT for 4–12 hours.

    • Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Workup:

    • Separate the layers.

    • Extract the aqueous layer with fresh DCM (2 x 5 mL).

    • Combine organic layers, wash with 0.5M HCl (optional, if amine is acid-stable), dry over

      
      , and concentrate.
      

Analytical Data & Interpretation

Successful derivatization is confirmed by specific spectral signatures.[1]

Table 1: Key Spectral Characteristics

MethodCharacteristic SignalInterpretation
1H NMR

4.5 – 5.0 ppm (Singlet, 2H)
The benzylic

protons between the ring and

.
1H NMR

7.0 – 8.0 ppm (Aromatic)
1,2,3-substitution pattern (Triplet + Doublet) for the 2,6-dibromophenyl group.
LC-MS M, M+2, M+4 (1:2:1 Ratio) Definitive confirmation of the Dibromo moiety.
IR 1330–1350

& 1150–1170

Sulfonamide

symmetric and asymmetric stretches.

Mass Spectrometry Insight: The 1:2:1 triplet pattern in the mass spectrum is a powerful diagnostic tool. If your target amine has a mass of


, the derivative will appear at:
  • Peak A:

    
     (approx) – containing 
    
    
    
  • Peak B:

    
     (approx) – containing 
    
    
    
    (Highest intensity)
  • Peak C:

    
     (approx) – containing 
    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous (Protocol A). Increase reagent excess to 1.5 equiv.
Multiple Spots on TLC Bis-sulfonylationPrimary amines can sometimes react twice (forming a sulfonimide) if excess reagent and strong base are used. Reduce reagent to 0.95 equiv or use milder base (

).
Reagent not dissolving Poor solubility in DCMThe reagent is lipophilic. Ensure DCM is used; if using Protocol B, ensure the DCM volume is sufficient.
Emulsion during workup Surfactant formationAdd solid NaCl to saturate the aqueous layer or filter through a Celite pad.

References

  • Synthesis of Sulfonyl Chlorides: Patent CN108017522B. Preparation process of 2,6-dibromobenzene methane sulfonyl chloride.

  • General Derivatization of Amines: Blau, K., & Halket, J. (1993).
  • Sulfene Mechanism: King, J. F., et al. (1970). "Sulfenes from sulfonamides and sulfonic esters." Canadian Journal of Chemistry, 48(23), 3704-3714.

  • Mass Spectrometry of Halogenated Compounds: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Application of (2,6-Dibromophenyl)methanesulfonyl chloride in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of (2,6-Dibromophenyl)methanesulfonyl chloride in Agrochemical Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis. It details the utility of (2,6-Dibromophenyl)methanesulfonyl chloride as a pivotal intermediate, focusing on its synthesis, application, and the underlying chemical principles that govern its reactivity. Our objective is to provide not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: Strategic Importance of the Reagent

(2,6-Dibromophenyl)methanesulfonyl chloride is a specialized organosulfur compound whose value in agrochemical synthesis is derived from its unique structural features. The methanesulfonyl chloride group (-CH₂SO₂Cl) is a highly reactive electrophile, ideal for introducing the sulfonyl moiety into a target molecule. This functional group is a cornerstone of many modern agrochemicals, particularly sulfonylurea herbicides.[1][2]

The presence of two bromine atoms at the 2 and 6 positions of the phenyl ring is a deliberate design element. These bulky, lipophilic halogens provide steric hindrance that can lock the conformation of the final molecule, potentially increasing its binding affinity to a biological target. Furthermore, halogenation influences the compound's metabolic stability and soil half-life, critical parameters in the development of effective and environmentally conscious agrochemicals. This guide will explore the synthesis of this key intermediate and its subsequent application in the construction of a model herbicidal compound.

Physicochemical & Spectroscopic Profile

A clear understanding of the reagent's properties is fundamental to its successful application.

Table 1: Physicochemical Properties of (2,6-Dibromophenyl)methanesulfonyl chloride

PropertyValueReference
Molecular Formula C₇H₅Br₂ClO₂S[3]
Molecular Weight 348.44 g/mol [4]
Monoisotopic Mass 345.80655 Da[3]
Appearance White Solid[4]
Solubility Soluble in polar organic solvents like acetonitrile and dichloromethane; reacts with water and alcohols.[5]
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6]

Spectroscopic Data: Characterization of the compound has been reported using ¹H NMR and ESI-MS.

  • ¹H NMR (400MHz, CDCl₃): δ 7.66 (s, 2H), 7.18 (s, 1H), 5.53 (s, 2H)[4]

  • ESI-MS (m/z): 348.44 [M+H]⁺[4]

Synthesis of the Core Intermediate: (2,6-Dibromophenyl)methanesulfonyl chloride

The synthesis of (2,6-Dibromophenyl)methanesulfonyl chloride is a multi-step process that begins with readily available starting materials, ensuring a cost-effective and scalable route for industrial applications. A patented method outlines a robust five-step sequence starting from m-dibromobenzene.[4]

A m-Dibromobenzene B 2,6-Dibromobenzaldehyde A->B Acylation C 2,6-Dibromobenzyl alcohol B->C Reduction D 2-Chloromethyl-1,3-dibromobenzene C->D Chlorination E [(2,6-Dibromophenyl)methylthio]formamidine HCl D->E Substitution (Thiourea) F (2,6-Dibromophenyl)methanesulfonyl chloride E->F Sulfonyl Chlorination (NCS, HCl)

Overall synthetic pathway for (2,6-Dibromophenyl)methanesulfonyl chloride.

The final step, oxidative sulfonyl chlorination, is the critical transformation that generates the reactive sulfonyl chloride group.

Protocol: Synthesis of (2,6-Dibromophenyl)methanesulfonyl chloride

This protocol details the final conversion of the isothiouronium salt intermediate to the target sulfonyl chloride.

Materials:

  • [(2,6-Dibromophenyl)methylthio]formamidine hydrochloride (10g, 0.028 mol)[4]

  • Acetonitrile (50 mL)

  • 2M Hydrochloric acid (15 mL, 0.031 mol)[4]

  • N-Chlorosuccinimide (NCS) (4.1g, 0.031 mol)[4]

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend [(2,6-dibromophenyl)methylthio]formamidine hydrochloride (10g) in acetonitrile (50 mL).[4]

  • Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C.

  • Acidification: Slowly add 2M hydrochloric acid (15 mL) to the cooled suspension while stirring.[4]

  • Chlorination: Add N-Chlorosuccinimide (4.1g) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. The use of NCS is a safer alternative to gaseous chlorine.[4]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for approximately 7.5 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Quenching & Extraction: Upon completion, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]

  • Purification: The resulting white solid, (2,6-dibromophenyl)methanesulfonyl chloride, can be further purified by recrystallization if necessary. A typical yield is around 78.5%.[4]

Application in Sulfonylurea Herbicide Synthesis

The primary application of (2,6-dibromophenyl)methanesulfonyl chloride in agrochemicals is the synthesis of sulfonylurea herbicides.[7][8] These compounds are renowned for their high efficacy at low application rates. The core reaction is the formation of a sulfonamide bridge between the sulfonyl chloride and a heterocyclic amine.

cluster_reactants Reactants cluster_products Products A (2,6-Dibromophenyl)methanesulfonyl chloride C Sulfonylurea Herbicide A->C Forms Sulfonamide Linkage B Heterocyclic Amine (e.g., Pyrazolo[1,5-a]triazine derivative) B->C D Pyridine Hydrochloride (Byproduct) Pyridine Pyridine (Base) Pyridine->D Neutralizes HCl Pyruvate Pyruvate AHAS AHAS Enzyme (Target) Pyruvate->AHAS Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA Catalysis Protein Protein Synthesis & Plant Growth BCAA->Protein Herbicide Sulfonylurea Herbicide Herbicide->AHAS Inhibition

Sources

Troubleshooting & Optimization

Optimizing reaction yield for (2,6-Dibromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,6-Dibromophenyl)methanesulfonyl Chloride Synthesis

Executive Summary: The Steric Challenge

The synthesis of (2,6-Dibromophenyl)methanesulfonyl chloride presents a unique challenge compared to non-substituted benzylsulfonyl chlorides. The two bromine atoms at the ortho positions create significant steric hindrance around the benzylic carbon.[1]

This steric bulk has two primary consequences for yield optimization:

  • Nucleophilic Substitution Lag: The initial attack on the benzylic halide (by sulfite or thiourea) is kinetically retarded.

  • Thermal Instability: Benzylic sulfonyl chlorides are prone to desulfonylation (extruding SO₂ to form benzyl chlorides) upon heating. The 2,6-dibromo substitution exacerbates this by destabilizing the transition state, making high-temperature chlorination (e.g., refluxing SOCl₂) risky.

Recommended Route: This guide prioritizes the Thiourea/Oxidative Chlorination (NCS) pathway over the traditional Strecker sulfite method. The oxidative route proceeds under milder conditions, minimizing desulfonylation.

Module 1: Synthetic Pathway & Logic

The following diagram outlines the optimized workflow, contrasting the recommended oxidative route against the traditional sulfite route.

SynthesisPathways Start 2,6-Dibromobenzyl bromide Thiourea Reagent: Thiourea Start->Thiourea Route A (Mild) Sulfite Reagent: Na2SO3 Start->Sulfite Route B (Traditional) IsoSalt Isothiouronium Salt Thiourea->IsoSalt Reflux (EtOH) Hydrolysis Hydrolysis (NaOH) IsoSalt->Hydrolysis Thiol (2,6-Dibromophenyl) methanethiol Hydrolysis->Thiol NCS Oxidative Chlorination (NCS/HCl/MeCN) Thiol->NCS Product Target: Sulfonyl Chloride NCS->Product High Yield Sulfonate Sulfonate Salt Sulfite->Sulfonate Slow (Sterics) PCl5 Chlorination (PCl5 or SOCl2) Sulfonate->PCl5 PCl5->Product Low Yield SideProduct Side Product: Benzyl Chloride (Desulfonylation) PCl5->SideProduct Heat Induced

Caption: Comparison of Synthetic Routes. Route A (Green path) is preferred to avoid thermal desulfonylation common in Route B.

Module 2: Critical Troubleshooting Guides

Issue 1: Incomplete Conversion of Precursor (The Isothiouronium Step)

Symptom: TLC shows remaining 2,6-dibromobenzyl bromide after standard reflux time (3–4 hours). Root Cause: The 2,6-dibromo substituents block the "backside attack" required for the S_N2 reaction between thiourea and the benzylic carbon. Corrective Action:

  • Solvent Switch: Switch from pure Ethanol to Ethanol/Dioxane (3:1) . Dioxane raises the boiling point (allowing higher reaction temp) and improves solubility of the hindered halide.

  • Stoichiometry: Increase thiourea to 1.2 – 1.5 equivalents .

  • Time: Extend reflux to 8–12 hours .

Issue 2: Low Yield During Oxidative Chlorination

Symptom: Formation of disulfide dimers (R-S-S-R) or benzyl chloride instead of sulfonyl chloride. Root Cause:

  • Dimerization:[2] Occurs if oxidation is too slow or pH is incorrect.

  • Desulfonylation: Occurs if the reaction exotherms uncontrollably. Corrective Action:

  • Use NCS (N-Chlorosuccinimide): Do not use chlorine gas (Cl₂). Cl₂ is too aggressive for this hindered substrate. NCS provides a controlled release of "Cl+".

  • Temperature Control: Maintain the reaction at 0–5°C during NCS addition. Do not let it rise above 10°C.

  • Acid Source: Use 2M HCl/Acetonitrile. The acidic medium prevents disulfide formation.

Issue 3: Product Decomposition During Isolation

Symptom: Product turns into a sticky gum or smells of SO₂ during rotary evaporation. Root Cause: Hydrolysis of the sulfonyl chloride back to sulfonic acid due to residual water, or thermal decomposition. Corrective Action:

  • Workup: Wash the organic phase with cold 5% NaHCO₃, then brine. Dry thoroughly over MgSO₄.

  • Evaporation: Keep the water bath temperature below 35°C . Do not heat to dryness if possible; isolate as a solid from a concentrated solution (e.g., Hexane/EtOAc).

Module 3: Optimized Experimental Protocol

Protocol: Oxidative Chlorination Route (NCS Method)

StepReagentEquivalentsConditionsCritical Note
1. Thiol Formation 2,6-Dibromobenzyl bromide1.0Dissolve in EtOH/Dioxane (3:1).High concentration (0.5 M) helps rate.
Thiourea1.2Reflux 12h.[2]Monitor by TLC until bromide is gone.[2]
NaOH (aq)2.5Reflux 2h (Hydrolysis).[3]Cool and acidify to isolate Thiol.
2.[2][3][4] Chlorination (2,6-Dibromophenyl)methanethiol1.0Dissolve in MeCN/2M HCl (5:1).Cool to 0°C.
N-Chlorosuccinimide (NCS)3.3Add portion-wise over 30 min.Exothermic! Keep T < 5°C.
3. Isolation Et2O or EtOAc-Extraction.Wash with cold NaHCO3.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Sodium Sulfite (Strecker) method instead?

  • Answer: It is possible but not recommended for the 2,6-dibromo derivative. The nucleophilic attack of sulfite is significantly slower due to steric hindrance. Furthermore, converting the resulting sulfonate salt to the acid chloride typically requires PCl₅ or SOCl₂ at elevated temperatures. This heat often causes the "benzylic sulfonyl chloride" to lose SO₂ and form 2,6-dibromobenzyl chloride (an inseparable impurity).

Q2: Why is my product an oil instead of a solid?

  • Answer: This usually indicates impurities (disulfides or benzyl halides) preventing crystallization.

  • Fix: Triturate the oil with cold n-Pentane or Hexane . If it fails to solidify, dissolve in a minimum amount of CH₂Cl₂ and precipitate with Hexane at -20°C.

Q3: How do I store the final sulfonyl chloride?

  • Answer: Store under inert gas (Argon/Nitrogen) at -20°C . Benzylic sulfonyl chlorides are moisture-sensitive. If the solid turns pink/brown, it is hydrolyzing.

Q4: Can I use Cl₂ gas instead of NCS?

  • Answer: Only if you have precise flow control. Cl₂ gas is very aggressive and can cause over-chlorination of the aromatic ring or rapid exotherms leading to decomposition. NCS is the industry standard for sensitive substrates.

References

  • BenchChem Technical Guides. (2025). Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide. Link

    • Relevance: Provides the foundational thiourea/NCS protocol adapted here for the 2,6-dibromo analog.
  • Organic Syntheses. (1977).[5] Methanesulfonyl Cyanide (via Sulfonyl Chloride intermediates).[5] Org. Synth. 57, 88. Link

    • Relevance: Establishes the instability of benzylic/aliphatic sulfonyl chlorides and the need for controlled temper
  • National Institutes of Health (PMC). (2016). Facile Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides/Thiols using NCS. Link

    • Relevance: Validates the NCS oxidative chlorination mechanism as a mild altern
  • Google Patents. (2018). CN108017522B: Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride.[6] Link

    • Relevance: Direct confirmation of the thiourea/NCS route for this specific sterically hindered molecule.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (2,6-Dibromophenyl)methanesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the reaction products of (2,6-dibromophenyl)methanesulfonyl chloride and its alternatives, with a focus on elucidation using mass spectrometry. For researchers and professionals in drug development, understanding the subtle yet critical differences in reactivity and fragmentation patterns is paramount for unambiguous compound identification and method development. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern the observed data, ensuring a robust and validated approach to analysis.

Introduction: The Utility of Substituted Benzylsulfonyl Chlorides

(2,6-Dibromophenyl)methanesulfonyl chloride is a valuable reagent in modern organic synthesis. Its utility stems from the presence of two key functional components: the highly reactive sulfonyl chloride group and a sterically hindered, heavily halogenated aromatic ring.[1][2] The sulfonyl chloride moiety readily reacts with nucleophiles, such as primary and secondary amines, to form stable sulfonamides—a scaffold of immense importance in medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs.[3][4][5]

The di-ortho bromine substitution provides unique characteristics. It imparts significant steric bulk around the benzylic carbon and influences the electronic properties of the molecule. Furthermore, the distinct isotopic signature of two bromine atoms serves as an invaluable handle for rapid identification of reaction products in complex mixtures via mass spectrometry.

This guide will compare the reaction of (2,6-dibromophenyl)methanesulfonyl chloride with a model primary amine against a widely used, structurally distinct alternative: p-toluenesulfonyl chloride (TsCl). Through detailed experimental protocols and comparative mass spectral analysis, we will illuminate the key differences in their reaction products' fragmentation behavior, providing actionable insights for analytical scientists.

Comparative Reaction Scheme

To provide a direct and relevant comparison, we will examine the reaction of both sulfonyl chlorides with a model nucleophile, benzylamine. This reaction is representative of typical sulfonamide formation.

Reaction Scheme:

  • Reagent A: (2,6-Dibromophenyl)methanesulfonyl chloride

  • Reagent B: p-Toluenesulfonyl chloride (TsCl)

  • Nucleophile: Benzylamine

  • Base: Pyridine

  • Solvent: Dichloromethane (DCM)

The expected products are:

  • Product A: N-Benzyl-(2,6-dibromophenyl)methanesulfonamide

  • Product B: N-Benzyl-4-methylbenzenesulfonamide

Experimental Protocols

The following protocols describe the synthesis of the target sulfonamides and their subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The trustworthiness of any analytical result is founded upon a meticulously executed and reproducible experimental procedure.

General Protocol for Sulfonamide Synthesis

This procedure is adapted for both (2,6-dibromophenyl)methanesulfonyl chloride and p-toluenesulfonyl chloride.

Materials:

  • (2,6-Dibromophenyl)methanesulfonyl chloride OR p-Toluenesulfonyl chloride (1.1 eq.)

  • Benzylamine (1.0 eq.)

  • Pyridine, anhydrous (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).[3][4]

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis, which produces the corresponding sulfonic acid and HCl.[4] Using anhydrous solvents and an inert atmosphere is critical to prevent this side reaction and maximize the yield of the desired sulfonamide.

  • Base Selection: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It is a nucleophilic base, which can also help to avoid potential side reactions like sulfene formation that can occur with non-nucleophilic bases like triethylamine.[4]

  • Temperature Control: The reaction is exothermic. Initial cooling to 0 °C controls the reaction rate, minimizing the formation of byproducts.

Protocol for LC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of the crude reaction product in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Mass Range (Full Scan): m/z 100-800

  • MS/MS: Collision-Induced Dissociation (CID) with collision energy ramped from 10-40 eV.

Causality Behind Analytical Choices:

  • ESI Positive Mode: Sulfonamides readily accept a proton, typically on one of the sulfonyl oxygens or the amide nitrogen, making them highly suitable for analysis in positive ion mode.[6]

  • Acidified Mobile Phase: The addition of formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal intensity for the [M+H]⁺ ion.

  • Reverse-Phase Chromatography: The C18 column provides excellent separation for the relatively non-polar sulfonamide products from polar impurities and unreacted starting materials.

Mass Spectrometry Data: A Comparative Analysis

The power of mass spectrometry lies not only in determining the molecular weight of a compound but also in deducing its structure from its fragmentation patterns. Here, we compare the mass spectral data for Product A and Product B .

Molecular Ion and Isotopic Pattern

The full scan mass spectrum provides the mass of the protonated molecule ([M+H]⁺). For halogenated compounds, the isotopic pattern is a definitive feature.

FeatureProduct A: N-Benzyl-(2,6-dibromophenyl)methanesulfonamideProduct B: N-Benzyl-4-methylbenzenesulfonamide
Formula C₁₄H₁₃Br₂NO₂SC₁₄H₁₅NO₂S
Monoisotopic Mass 416.9088261.0823
[M+H]⁺ (m/z) 417.9161262.0896
Key Isotopic Feature A characteristic A, A+2, A+4 pattern in a ~1:2:1 ratio due to the presence of two bromine atoms (⁷⁹Br/⁸¹Br).[7]A standard carbon isotope pattern.

The presence of the dibromo-isotopic pattern for Product A is an immediate and powerful confirmation of the incorporation of the (2,6-dibromophenyl)methanesulfonyl moiety.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated parent ion. The differences in fragmentation between Product A and Product B are driven by their distinct structures.

The fragmentation of Product A is characterized by several key pathways. A notable fragmentation pathway for many sulfonamides is the extrusion of sulfur dioxide (SO₂), a loss of 64 Da.[8][9] This rearrangement is often influenced by substituents on the aromatic ring.

Key Fragment Ions:

m/z (Observed)Proposed Structure/LossMechanistic Rationale
353.9/355.9/357.9[M+H - SO₂]⁺Rearrangement followed by elimination of neutral SO₂. This is a common pathway for aromatic sulfonamides.[9]
248.9/250.9[C₇H₅Br₂]⁺Cleavage of the C-S bond, forming the dibromobenzyl cation.
170.0[C₇H₅SO₂]⁺ (from dibromo-moiety)Cleavage of the S-N bond.
106.1[C₇H₈N]⁺Cleavage of the S-N bond, forming the benzylamine fragment ion.
91.1[C₇H₇]⁺Tropylium ion, formed from the benzyl portion of the molecule.

The fragmentation of the tosylated product is well-documented and serves as an excellent point of comparison.

Key Fragment Ions:

m/z (Observed)Proposed Structure/LossMechanistic Rationale
198.1[M+H - SO₂]⁺Loss of sulfur dioxide, analogous to Product A.
155.0[C₇H₇SO₂]⁺Cleavage of the S-N bond, forming the tosyl cation.
106.1[C₇H₈N]⁺Cleavage of the S-N bond, forming the benzylamine fragment ion.
91.1[C₇H₇]⁺A highly abundant tropylium ion, formed from the tosyl group. This is a hallmark of tosylated compounds.

Visualization of Workflows and Fragmentation

Diagrams provide a clear visual summary of complex processes and relationships. The following are presented in Graphviz DOT language.

Experimental and Analytical Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_analysis Analysis Stage A 1. Dissolve Amine & Base in Anhydrous DCM (0°C) B 2. Add Sulfonyl Chloride Solution Dropwise A->B C 3. React at Room Temp (4-6 hours) B->C D 4. Dilute & Wash (HCl, NaHCO3, Brine) C->D E 5. Dry & Concentrate D->E F 6. Prepare Sample (Dilute & Filter) E->F G 7. Inject into LC-MS F->G H 8. Data Acquisition (MS and MS/MS) G->H G parent [M+H]⁺ m/z 417.9 frag1 [M+H - SO₂]⁺ m/z 353.9 parent->frag1 - SO₂ (64 Da) frag2 Dibromobenzyl Cation m/z 248.9 parent->frag2 - C₇H₈NSO₂ frag3 Benzylamine Fragment m/z 106.1 parent->frag3 - C₇H₅Br₂SO₂ frag4 Tropylium Ion m/z 91.1 frag3->frag4 - NH₃

Caption: Key fragmentation pathways for N-Benzyl-(2,6-dibromophenyl)methanesulfonamide.

Fragmentation Pathway for Product B

G parent [M+H]⁺ m/z 262.1 frag1 Tosyl Cation m/z 155.0 parent->frag1 - C₇H₈N frag2 Benzylamine Fragment m/z 106.1 parent->frag2 - C₇H₇SO₂ frag3 Tropylium Ion m/z 91.1 frag1->frag3 - SO₂

Sources

Structural confirmation of (2,6-Dibromophenyl)methanesulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Confirmation of (2,6-Dibromophenyl)methanesulfonyl Chloride Derivatives

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of successful research. (2,6-Dibromophenyl)methanesulfonyl chloride and its derivatives are a class of highly reactive intermediates valuable for introducing the sterically hindered and electronically distinct (2,6-dibromophenyl)methylsulfonyl moiety into target molecules. This group can significantly influence a molecule's conformation, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry.

However, the inherent reactivity of the sulfonyl chloride functional group, which makes it synthetically useful, also presents distinct analytical challenges.[1] Unambiguous structural confirmation is not merely a procedural step but a mandatory requirement to ensure the integrity of subsequent research and the validity of structure-activity relationship (SAR) studies. This guide provides a comparative overview of the essential analytical techniques for the robust structural confirmation of these important derivatives, explaining the causality behind experimental choices and providing field-proven protocols.

The Analytical Imperative: A Multi-Technique Approach

Relying on a single analytical technique for a reactive species like a sulfonyl chloride is insufficient. A comprehensive, multi-faceted approach is required to build a self-validating analytical package. Each technique provides a unique piece of the structural puzzle, and their collective data provide an unassailable confirmation of the molecule's identity, purity, and three-dimensional nature. The typical analytical workflow involves a cascade of techniques, from initial functional group identification to definitive 3D structural elucidation.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Confirmation & Purity Assessment Synthesis Crude Product ((2,6-Dibromophenyl)methanesulfonyl Chloride Derivative) NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Synthesis->NMR Initial Analysis MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Initial Analysis IR IR Spectroscopy (Functional Group ID) Synthesis->IR Initial Analysis Purity Chromatography (HPLC / GC-MS) Purity & Isomer Separation NMR->Purity MS->Purity IR->Purity XRay X-ray Crystallography (Definitive 3D Structure) Purity->XRay If single crystal available Confirmed Structurally Confirmed & Pure Compound Purity->Confirmed XRay->Confirmed

Caption: A typical workflow for the comprehensive structural confirmation of a novel sulfonyl chloride derivative.

Core Spectroscopic Techniques: Building the Structural Foundation

Spectroscopic methods are fundamental to the initial characterization, providing rapid and detailed information about the molecular framework and functional groups present.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the primary structural elucidation of organic molecules in solution.[1] For (2,6-Dibromophenyl)methanesulfonyl chloride derivatives, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of atoms.

Causality of Experimental Choices:

  • Solvent Selection: The high reactivity of the sulfonyl chloride moiety with nucleophiles (like water or methanol) necessitates the use of dry, aprotic deuterated solvents. Chloroform-d (CDCl₃), acetone-d₆, or DMSO-d₆ are standard choices to prevent solvolysis of the analyte during the experiment.[1]

  • Expected Spectra: The substitution pattern of the (2,6-dibromophenyl) group creates a highly predictable set of signals. The two aromatic protons ortho to the bromine atoms are equivalent, as are the bromine-bearing carbons, leading to simplified spectra that are easy to interpret. The methylene (-CH₂-) protons adjacent to the sulfonyl chloride group are significantly deshielded due to the strong electron-withdrawing effect of the SO₂Cl group.

Table 1: Typical NMR Spectroscopic Data for the (2,6-Dibromophenyl)methanesulfonyl Moiety

NucleusAtom PositionExpected Chemical Shift (δ, ppm)MultiplicityRationale
¹H Ar-H (meta to -CH₂SO₂Cl)~7.66Doublet (d)Protons on the aromatic ring, ortho to two bromine atoms.
¹H Ar-H (para to -CH₂SO₂Cl)~7.18Triplet (t)The single proton between the two bromine-bearing carbons.
¹H -CH₂ -SO₂Cl~5.53Singlet (s)Methylene protons are highly deshielded by the adjacent sulfonyl chloride group.[2]
¹³C C -Br~120-125-Carbons directly attached to bromine.
¹³C Ar-C H~128-135-Aromatic methine carbons.
¹³C Ar-C -CH₂~135-140-Quaternary aromatic carbon attached to the methylene group.
¹³C -C H₂-SO₂Cl~65-75-Methylene carbon, significantly deshielded.
Note: Chemical shifts are based on data for the parent compound (2,6-Dibromophenyl)methanesulfonyl chloride in CDCl₃ and may vary slightly depending on the full structure of the derivative.[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃) via a syringe.

  • Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved. The use of a vortex mixer can be helpful.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • For ¹H NMR: Use a standard single-pulse experiment with a 30° pulse width and a relaxation delay of 1-2 seconds.[3]

    • For ¹³C NMR: Use a proton-decoupled sequence (e.g., zgpg30) with a 45° pulse width and a relaxation delay of 2 seconds to ensure proper quantification of carbon signals.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, further structural information.[4] For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of chlorine and bromine.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for many sulfonyl chloride derivatives, often showing the protonated molecule [M+H]⁺.[2] Electron Ionization (EI) is a higher-energy technique that provides more extensive fragmentation, which can be useful for structural elucidation but may not always show the molecular ion peak.[5]

  • Isotopic Pattern: The presence of two bromine atoms (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) creates a unique and easily recognizable isotopic cluster for the molecular ion and any fragments containing these halogens. This provides definitive confirmation of the elemental composition.

Table 2: Key Diagnostic Features in Mass Spectrometry

FeatureDescriptionSignificance
Molecular Ion The peak corresponding to the intact molecule (e.g., [M]⁺ or [M+H]⁺). For C₇H₅Br₂ClO₂S, the monoisotopic mass is ~345.8 Da.[6]Confirms the molecular weight and, by extension, the molecular formula.
Isotopic Cluster A series of peaks for the molecular ion with specific relative intensities (e.g., M, M+2, M+4, M+6) due to the natural abundance of Br and Cl isotopes.Provides irrefutable evidence for the number of bromine and chlorine atoms in the molecule, acting as a structural fingerprint.
Fragmentation Loss of SO₂Cl (-99 u) or Cl (-35 u) are common fragmentation pathways for sulfonyl chlorides, leading to characteristic daughter ions.[4] The cleavage can help map the molecule.Reveals information about the lability of certain bonds and the stability of the resulting fragments, further confirming the proposed structure.[7]
Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[8]

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[9]

  • Chromatography (Optional but recommended): Inject the sample onto a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate the analyte from any impurities.

  • MS Parameters:

    • Ionization Mode: Use positive or negative Electrospray Ionization (ESI).

    • Mass Range: Scan an appropriate range, for example, m/z 100-1000.

    • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and its characteristic isotopic pattern. If fragmentation data (MS/MS) is collected, analyze the daughter ions to confirm structural motifs.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple method to confirm the presence of the sulfonyl chloride functional group.[4] While it does not provide detailed structural information like NMR, it is an excellent tool for quick verification.

Key Diagnostic Absorptions:

  • S=O Asymmetric Stretch: A very strong and sharp band typically appears in the 1370-1410 cm⁻¹ region.

  • S=O Symmetric Stretch: Another strong band is observed in the 1166-1204 cm⁻¹ region.

  • S-Cl Stretch: A medium to strong band can be found in the 500-650 cm⁻¹ region.

The presence of these characteristic bands provides strong evidence for the sulfonyl chloride moiety.[4]

Definitive Structural Elucidation: X-ray Crystallography

For an unambiguous, three-dimensional determination of the molecular structure, single-crystal X-ray crystallography is the gold standard.[1] It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, leaving no room for doubt.

The Primary Challenge: The main hurdle for this technique is growing a single crystal of sufficient size and quality, which can be a trial-and-error process involving screening various solvents and crystallization methods (e.g., slow evaporation, vapor diffusion).[10] Given the reactivity of sulfonyl chlorides, anhydrous solvents and inert atmospheres are critical during crystallization.[1] Once a suitable crystal is obtained, the data provides the ultimate structural proof. The resulting crystal structure can be compared to known structures of similar sulfonamide derivatives.[11][12]

Chromatographic Techniques: Assessing Purity and Resolving Mixtures

Chromatographic methods are indispensable for determining the purity of the synthesized derivative, separating it from starting materials or byproducts, and resolving isomers.[1]

High-Performance Liquid Chromatography (HPLC):

  • Application: HPLC is a versatile technique for assessing the purity of non-volatile or thermally labile sulfonyl chlorides.[1]

  • Methodology: Reversed-phase HPLC using a C18 column with a mobile phase of water and acetonitrile or methanol is common.

  • Detection: As many sulfonyl chlorides lack a strong UV chromophore outside of the aromatic region, a UV detector set to a lower wavelength (e.g., 220 nm) is used. For more universal detection, a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) is ideal.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Application: Suitable for volatile and thermally stable derivatives. It provides excellent separation and combines it with the confirmatory power of mass spectrometry.[5][13]

  • Considerations: A key concern is the potential for on-column degradation due to the high temperatures in the injector port. Derivatization of the sulfonyl chloride to a more stable sulfonamide may sometimes be necessary for accurate quantitative analysis.[1]

Table 3: Comparative Guide to Analytical Techniques

TechniquePrimary ApplicationSample ThroughputQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Structural Elucidation, PurityModerateExcellent (qNMR)Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires soluble sample.
Mass Spectrometry Molecular Weight, Formula IDHighGood (with standards)High sensitivity, provides elemental composition via isotopic patterns.[4]Isomers may not be distinguishable without fragmentation or chromatography.
IR Spectroscopy Functional Group IDHighPoorFast, simple, requires minimal sample preparation.[4]Provides limited structural information.
HPLC Purity Assessment, QuantificationHighExcellentApplicable to non-volatile compounds, high resolution.[1]May require derivatization for UV detection.[1]
GC-MS Purity, Separation, IDHighExcellentExcellent separation efficiency, coupled with MS identification.Limited to thermally stable and volatile compounds.
X-ray Crystallography Definitive 3D StructureLowNoUnambiguous structural determination, provides absolute stereochemistry.[1]Requires a high-quality single crystal, which can be difficult to obtain.[10]

Conclusion

The structural confirmation of (2,6-Dibromophenyl)methanesulfonyl chloride derivatives is a critical task that demands a rigorous and multi-faceted analytical strategy. While NMR and mass spectrometry provide the core data for structural elucidation and molecular weight confirmation, they must be complemented by techniques like IR spectroscopy for functional group verification and chromatography for purity assessment. For ultimate, indisputable proof of structure, single-crystal X-ray crystallography remains the definitive method. By judiciously applying this suite of techniques, researchers can ensure the integrity of their chemical matter, providing a solid foundation for advancing drug discovery and development programs.

References

  • ACS Earth and Space Chemistry. Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry.
  • PubMed. GC/MS identification of organosulphur compounds in environmental samples.
  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • MDPI. Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS.
  • OneMine. RI 6698 Mass Spectra Of Organic Sulfur Compounds.
  • Carolina Digital Repository. Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.
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  • ChemicalBook. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum.
  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Google Patents. CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride.
  • PubChem. (2,6-dibromophenyl)methanesulfonyl chloride (C7H5Br2ClO2S).
  • BenchChem. An In-depth Technical Guide to (2-bromophenyl)methanesulfonyl chloride.
  • ACS Publications. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins | Organic Letters.
  • MDPI. X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives.
  • BenchChem. Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride.
  • ResearchGate. (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Organic Syntheses. methanesulfonyl chloride - Organic Syntheses Procedure.
  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • BenchChem. Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide.
  • MilliporeSigma. (2-bromo-6-fluorophenyl)methanesulfonyl chloride | 1593442-40-0.
  • ResearchGate. (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • SpectraBase. Methanesulfonyl chloride.
  • BenchChem. A Comparative Guide to the Analytical Characterization of (2-bromophenyl)methanesulfonyl chloride.
  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
  • PMC. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
  • 吉林金泰化玻有限公司. (2,6-Dibromophenyl)methanesulfonyl chloride - CAS:256651-55-5.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of analytical methodologies for the quantification of sulfonamides, grounded in regulatory frameworks and supported by experimental data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust analytical methods fit for their intended purpose.

The Criticality of Sulfonamide Quantification

Sulfonamides, a class of synthetic antimicrobial agents, are widely used in both human and veterinary medicine. Their persistence in the environment and potential for carryover into the food chain necessitates sensitive and accurate quantification. Whether for pharmacokinetic studies, ensuring the quality of pharmaceutical formulations, or monitoring residues in food products, a rigorously validated analytical method is paramount. The objective of method validation is to provide documented evidence that a procedure is suitable for its intended use, ensuring the reliability and consistency of results.[1][2]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6] Adherence to these guidelines, particularly ICH Q2(R2), is not merely a compliance exercise; it is a fundamental component of good scientific practice that ensures data integrity.[5][7]

The Validation Workflow: A Holistic Approach

Analytical method validation is a continuous process, beginning with method development and extending throughout the method's lifecycle.[7] The process verifies that an analytical system is performing according to the requirements of the validated method before analyzing any samples.[8]

Below is a generalized workflow for the validation of an analytical method for sulfonamide quantification.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Plan Define Analytical Target Profile (ATP) Develop Method Development & Optimization Plan->Develop Select Technique (e.g., HPLC, LC-MS) Protocol Draft Validation Protocol (Define Parameters & Criteria) Develop->Protocol Execute Perform Validation Experiments Protocol->Execute SST System Suitability Testing (SST) Execute->SST Analyze Analyze Data & Compare to Criteria SST->Analyze Report Generate Validation Report Analyze->Report Lifecycle Lifecycle Report->Lifecycle Continuous Monitoring & Revalidation as needed

Caption: High-level workflow for analytical method validation.

Core Validation Parameters: A Comparative Analysis

The validation process involves evaluating several key performance characteristics as outlined by ICH guidelines.[1][9] We will explore these parameters, comparing the typical performance and experimental considerations for two common techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Choosing Your Technique: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the specific requirements of the analysis.

G cluster_hplc HPLC-UV Path cluster_lcms LC-MS/MS Path start What is the primary goal? qc QC of Drug Product (High Concentration) start->qc Assay residue Residue Analysis (Trace Levels) start->residue Trace cost Cost-Effective, Routine Analysis qc->cost hplc_choice Choose HPLC-UV cost->hplc_choice matrix Complex Matrix (e.g., Food, Plasma) residue->matrix confirm Confirmatory Analysis Required matrix->confirm lcms_choice Choose LC-MS/MS confirm->lcms_choice

Caption: Decision tree for selecting an analytical technique.

Specificity and Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[1][10]

  • HPLC-UV: Demonstrating specificity often involves comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence. However, co-eluting compounds with similar UV spectra can interfere.

  • LC-MS/MS: This technique offers superior specificity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it can distinguish the target analyte from other compounds, even if they co-elute chromatographically.[11]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[1]

  • Methodology: A series of at least five standards of different concentrations are prepared and analyzed. The response is then plotted against concentration, and a linear regression analysis is performed.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

  • Comparison: Both HPLC-UV and LC-MS/MS can achieve excellent linearity. However, LC-MS/MS often provides a wider linear dynamic range, especially at lower concentrations, due to its higher sensitivity.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between a series of measurements.[7][12] Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Methodology (Accuracy): Accuracy is typically evaluated by analyzing a sample of known concentration (e.g., a certified reference material) or through recovery studies on a sample spiked with a known amount of analyte.[13]

  • Methodology (Precision): Repeatability is assessed by multiple analyses of the same sample under the same conditions in a short period. Intermediate precision is evaluated by varying conditions such as the analyst, instrument, or day.

  • Comparison:

    • HPLC-UV: For drug product assays, accuracy is often in the range of 98-102%, with a relative standard deviation (RSD) for precision of ≤ 2%.[14]

    • LC-MS/MS: For bioanalytical or residue analysis, accuracy acceptance criteria are often wider (e.g., 85-115% at the Limit of Quantitation) with an RSD ≤ 15%.[15] LC-MS/MS can be more susceptible to matrix effects, which can impact accuracy if not properly controlled.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[1]

  • HPLC-UV: LOQs for sulfonamides are typically in the low µg/mL range.

  • LC-MS/MS: This is the method of choice for trace analysis. LOQs can be in the low ng/mL or even pg/mL range, making it suitable for residue analysis in food or pharmacokinetic studies in biological matrices.[16][17][18]

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Methodology: Key parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied.[9] The effect on the results (e.g., peak retention time, resolution, and area) is then evaluated.

  • Importance: A robust method is crucial for method transfer between laboratories and for ensuring long-term performance.

System Suitability Testing (SST)

Before any sample analysis, a System Suitability Test (SST) must be performed.[19] SST is an integral part of the analytical procedure that verifies the entire system (instrument, reagents, column) is operating correctly at the time of analysis.[8][20]

Key SST Parameters for Chromatographic Methods

ParameterDescriptionTypical Acceptance Criteria
Resolution (Rs) The degree of separation between two adjacent peaks.Rs ≥ 2.0[8][20]
Tailing Factor (T) A measure of peak symmetry.T ≤ 2.0[8][14][20]
Theoretical Plates (N) A measure of column efficiency.> 2000[8][20]
Repeatability (%RSD) Precision of replicate injections of a standard.≤ 2.0% for assays[8][14]

Experimental Protocol: Validation of Sulfamethoxazole by HPLC-UV

This protocol outlines the steps for validating a reversed-phase HPLC method for the quantification of Sulfamethoxazole in a drug substance, based on common practices.[21][22]

Objective: To validate the HPLC-UV method for quantifying Sulfamethoxazole according to ICH Q2(R1) guidelines for accuracy, precision, and linearity.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[21]

  • Mobile Phase: Methanol:Water (60:40 v/v), pH adjusted to 2.6 with phosphoric acid[21]

  • Flow Rate: 1.0 mL/min[21][22]

  • Detection Wavelength: 254 nm[21]

  • Injection Volume: 20 µL[21]

  • Column Temperature: 40°C[21]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sulfamethoxazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL) by diluting the stock solution with the mobile phase.

3. Validation Experiments:

  • System Suitability:

    • Inject the 100 µg/mL standard solution five times.

    • Calculate the %RSD for the peak area and retention time. Check the tailing factor and theoretical plates.

    • Ensure all parameters meet predefined criteria before proceeding.

  • Linearity:

    • Inject each of the five working standard solutions in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy (Recovery):

    • Prepare a placebo mixture.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with known amounts of the standard stock solution. Prepare three samples at each level.

    • Analyze the spiked samples and calculate the percentage recovery for each.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Inject each sample and calculate the mean assay value and the %RSD.

4. Data Analysis and Acceptance Criteria:

  • Linearity: Correlation coefficient (r²) ≥ 0.99.

  • Accuracy: Mean recovery should be within 98.0% to 102.0%.

  • Precision: %RSD of the six sample preparations should be ≤ 2.0%.

Conclusion

The validation of analytical methods for quantifying sulfonamides is a rigorous but essential process that underpins the quality and reliability of analytical data. The choice between a workhorse technique like HPLC-UV and a highly sensitive and specific method like LC-MS/MS must be justified based on the analytical target profile. By following established guidelines from bodies like the ICH and meticulously evaluating core parameters such as specificity, linearity, accuracy, and precision, scientists can develop and implement robust methods that are truly fit for purpose. This ensures data integrity, regulatory compliance, and ultimately, contributes to public health and safety.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Bradley, C. (2025). System Suitability Testing: Ensuring Reliable Results. Lab Manager. Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Retrieved from [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). European Paediatric Translational Research Infrastructure. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link] plenary-presentation-final.pdf

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • System Suitability Testing Criteria. (n.d.). Scribd. Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020). Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • What Is FDA Method Validation Guidance and Its Importance?. (2025). Altabrisa Group. Retrieved from [Link]

  • Analytical System Suitability: Criteria, Examples & Regulatory Expectations. (n.d.). Pharma Beginners. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved from [Link]

  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). LinkedIn. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole. (n.d.). Jurnal Farmasi Indonesia. Retrieved from [Link]

  • Liquid Chromatographic Technique for the Simultaneous Determination of Sulphamethoxazole and Trimethoprim in Pharmaceutical Formulations. (n.d.). UNILAG Journal of Medicine, Science and Technology. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. (n.d.). UMT Journals. Retrieved from [Link]

  • Introduction to Analytical Method Development and Validation. (2025). Lab Manager. Retrieved from [Link]

  • Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. (2017). International Journal of Research in Pharmacy and Biosciences. Retrieved from [Link]

  • RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. (2015). Eclética Química. Retrieved from [Link]

  • Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. (2013). Molnar-Institute. Retrieved from [Link]

  • Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. (2009). ResearchGate. Retrieved from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. Retrieved from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Applicable Chemistry. Retrieved from [Link]

  • Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. (2000). Journal of Chromatography A. Retrieved from [Link]

Sources

Efficacy comparison of different sulfonylating agents in amine protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis, the protection of amine functionalities is a critical checkpoint.[1][2] While carbamates (Boc, Fmoc, Cbz) are ubiquitous, sulfonyl protecting groups offer unique stability profiles—particularly against strong nucleophiles, bases, and reducing agents—that carbamates cannot match. However, the historic difficulty of removing sulfonamides (the "tosyl trap") has driven the evolution of chemoselective alternatives.

This guide compares the efficacy of five distinct sulfonylating agents: p-Toluenesulfonyl (Ts) , Methanesulfonyl (Ms) , 2/4-Nitrobenzenesulfonyl (Ns) , 2-(Trimethylsilyl)ethanesulfonyl (SES) , and Benzothiazole-2-sulfonyl (Bts) . We analyze their kinetic profiles, orthogonality, and deprotection logic to provide a decision framework for high-stakes synthesis.

Mechanistic Foundation

Sulfonylation generally proceeds via a nucleophilic attack of the amine on the sulfonyl chloride sulfur atom, followed by the elimination of chloride. Unlike acyl chlorides, sulfonyl chlorides are less prone to direct hydrolysis but can still degrade if mishandled.

General Protection Mechanism

The reaction requires a base (typically TEA, DIPEA, or Pyridine) to scavenge the HCl byproduct. DMAP is often added as a nucleophilic catalyst to accelerate the formation of the reactive sulfonyl-pyridinium intermediate.

G Amine Primary/Secondary Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Sulfonyl Sulfonyl Chloride (R'-SO2-Cl) Sulfonyl->Inter Product Sulfonamide (R-NH-SO2-R') Inter->Product Cl- Elimination Base Base (Et3N/Py) Base->Inter HCl Scavenging

Figure 1: General mechanism of amine sulfonylation under Schotten-Baumann or anhydrous conditions.

Comparative Analysis of Agents

A. p-Toluenesulfonyl Chloride (TsCl) – The Robust Standard
  • Profile: TsCl is the industry workhorse. It is a solid, inexpensive, and shelf-stable reagent.

  • Efficacy: Yields are typically high (>90%). The resulting sulfonamides are highly crystalline, aiding purification.

  • The Trap: The Ts group is exceptionally stable. Deprotection requires harsh reductive conditions (Na/NH₃, HBr/AcOH) which often destroy other sensitive functionalities [1].

  • Best Use: When the amine must survive extreme conditions (e.g., strong Lewis acids, organolithiums) and will not be deprotected until the very end of synthesis.

B. Methanesulfonyl Chloride (MsCl) – The Kinetic Sprinter
  • Profile: A liquid reagent that is sterically smaller and more electrophilic than TsCl.

  • Efficacy: Reacts faster than TsCl, often useful for sterically hindered amines.

  • Nuance: While Ms-amides are stable, MsCl itself is less stable to moisture than TsCl. It can also participate in elimination reactions (forming sulfenes) if

    
    -protons are present and strong bases are used [2].
    
  • Best Use: Kinetic resolution or when a less bulky protecting group is required.

C. 2/4-Nitrobenzenesulfonyl Chloride (NsCl) – The Synthetic Multitool
  • Profile: The "Nosyl" group revolutionized amine synthesis via the Fukuyama Amine Synthesis .

  • Mechanism: The electron-withdrawing nitro group renders the sulfonamide proton acidic (pKa ~11). This allows for clean alkylation of primary amines to secondary amines under Mitsunobu conditions or with alkyl halides.

  • Deprotection: Mild and chemoselective.[3] It is removed via nucleophilic aromatic substitution using thiols (PhSH or HSCH₂COOH) and base (Cs₂CO₃/DBU), forming a Meisenheimer complex that collapses to release the amine [3].

  • Best Use: Synthesis of secondary amines and polyamines where orthogonal deprotection is required.

D. 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) – The Orthogonal Specialist
  • Profile: Designed to overcome the stability of Ts and the acidity of Ns.

  • Deprotection: Cleaved by Fluoride sources (TBAF, CsF) via a beta-elimination mechanism, releasing ethylene, SO₂, and TMS-F.

  • Efficacy: Completely orthogonal to carbamates (Boc/Fmoc) and standard sulfonamides.

  • Best Use: Late-stage deprotection in complex natural product synthesis where fluoride sensitivity is the only liability [4].

E. Benzothiazole-2-sulfonyl Chloride (BtsCl) – The Reductive Option
  • Profile: A specialized group often used when Ns or SES are not suitable.

  • Deprotection: Cleaved reductively using NaBH₄ in ethanol or Al/Hg.

  • Best Use: When thiols (for Ns) or fluoride (for SES) are incompatible with the substrate [5].

Comparative Data & Decision Matrix

Efficacy Comparison Table
AgentReactivity (Formation)Stability (Acid/Base)Deprotection ConditionYield (Typical)Crystallinity
TsCl ModerateExcellent / ExcellentNa/NH₃ (Birch), HBr/AcOH90-98%High
MsCl High (Fast)Good / GoodNa/NH₃, Red-Al85-95%Moderate
NsCl HighGood / Poor (Alkylation)Thiol + Base (PhSH/K₂CO₃)88-96%High
SES-Cl ModerateGood / GoodFluoride (TBAF, CsF)80-92%Moderate
BtsCl HighGood / GoodNaBH₄ or H₂/Pd75-85%Moderate
Selection Decision Tree

DecisionTree Start Start: Select Agent Q1 Must the amine be alkylated later? Start->Q1 Q2 Is the substrate sensitive to Fluoride? Q1->Q2 No Ns Use NsCl (Nosyl) (Fukuyama Strategy) Q1->Ns Yes Q3 Is the substrate sensitive to Thiols/Base? Q2->Q3 Yes Ts Use TsCl (Tosyl) Q2->Ts No (Robust) SES Use SES-Cl Q3->SES No Bts Use BtsCl Q3->Bts Yes

Figure 2: Decision matrix for selecting the optimal sulfonylating agent based on synthetic requirements.

Experimental Protocols

A. General Sulfonylation Protocol (Standardized)

Applicable for TsCl, NsCl, and SES-Cl.

Reagents:

  • Amine substrate (1.0 equiv)

  • Sulfonyl Chloride (1.2 – 1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)

  • DMAP (0.1 equiv, optional for sluggish amines)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with N₂/Ar.

  • Dissolution: Dissolve the amine and base in anhydrous DCM (0.1 M concentration). Cool to 0°C.

  • Addition: Add the Sulfonyl Chloride portion-wise (solids) or dropwise (liquids) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 2–12 hours).

    • Note: MsCl reactions are often complete in <1 hour; TsCl may take longer.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine/TEA), then Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize (Ts/Ns) or flash chromatography.

B. Fukuyama Amine Synthesis (Ns-Specific Workflow)

This protocol highlights the unique utility of the Nosyl group for synthesizing secondary amines.

Fukuyama PrimAmine Primary Amine (R-NH2) NsProt Ns-Amide (R-NH-Ns) PrimAmine->NsProt NsCl, Base Alkylated Alkylated (R-N(R')-Ns) NsProt->Alkylated R'-OH, DEAD, PPh3 (Mitsunobu) OR R'-X, K2CO3 SecAmine Secondary Amine (R-NH-R') Alkylated->SecAmine PhSH, K2CO3 (Deprotection)

Figure 3: The Fukuyama Amine Synthesis workflow utilizing Ns-activation.

Deprotection Step (Ns Removal):

  • Dissolve Ns-protected amine in DMF or CH₃CN.

  • Add Thiophenol (PhSH, 1.2 equiv) and K₂CO₃ (3.0 equiv) or Cesium Carbonate.

  • Stir at RT (or 50°C for difficult substrates) for 1–4 hours. The solution typically turns bright yellow (Meisenheimer complex).

  • Workup: Dilute with water, extract with ether/DCM. The byproduct PhS-Ns is removed in the organic wash or chromatography.

C. SES Deprotection Protocol
  • Dissolve SES-amide in THF.

  • Add TBAF (1M in THF, 3.0 equiv).

  • Reflux for 2–12 hours.

  • Alternative: Use CsF in DMF at 95°C for 4 hours if TBAF is problematic.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

  • Horiazon Chemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications.

  • Kan, T.; Fukuyama, T. Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, 2004, 353-359.

  • Ribière, P. et al. 2-Trimethylsilylethanesulfonyl (SES) group in amine protection and activation. Chemical Reviews, 2006, 106(6), 2249–2269.

  • Vedejs, E. et al. Benzothiazole-2-sulfonyl chloride (BtsCl): A new reagent for amine protection. Journal of Organic Chemistry, 1996, 61, 5702.

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (2,6-Dibromophenyl)methanesulfonyl Chloride

[1]

Executive Safety Summary

(2,6-Dibromophenyl)methanesulfonyl chloride is a highly reactive electrophile used primarily for sulfonylation in organic synthesis.[1] Its disposal presents unique challenges due to the combination of a water-sensitive sulfonyl chloride moiety (

Immediate Hazards:

  • Water Reactivity: Hydrolyzes rapidly upon contact with moisture to release hydrochloric acid (HCl) gas and (2,6-dibromophenyl)methanesulfonic acid. This reaction is exothermic.[2]

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[3]

  • Lachrymator: Vapors may cause severe respiratory and ocular irritation.[3]

Core Directive: Never dispose of this compound directly into laboratory drains or trash bins. All disposal must follow a "Quench and Capture" or "Lab Pack" protocol.

Pre-Operational Assessment

Before initiating disposal, categorize the waste to determine the appropriate protocol.[1]

ParameterConditionRecommended Protocol
Quantity

grams (Solid or Solution)
Protocol A (Lab Pack)
Quantity

grams (Bulk/Pure)
Protocol B (Chemical Quench)
State Unknown/Old/Crystallized on capEmergency Stabilization (Contact EHS immediately)
Contamination Mixed with OxidizersDO NOT QUENCH. Segregate and request HazMat pickup.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for halogenated sulfonyl chlorides due to rapid permeation.

PPE ItemSpecificationScientific Rationale
Hand Protection Silver Shield® (Laminate) or Viton® Sulfonyl chlorides can permeate standard nitrile in <15 mins. Laminate offers >4 hours breakthrough protection.
Eye Protection Chemical Splash Goggles + Face ShieldPressurized hydrolysis can cause "spitting" of acidic material.
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of HCl mist and lachrymatory vapors.
Body Chemical-resistant Apron (Rubber/Neoprene)Protects against splashes during the quenching phase.

Operational Protocols

Protocol A: Lab Pack (Preferred for Small Scale)

Best for: Vials, small reaction residues, and solid waste <50g.[1]

  • Containment: Leave the material in its original primary container. If the cap is compromised, place the entire vessel into a larger, chemically resistant secondary jar (polyethylene).

  • Labeling: Affix a hazardous waste tag clearly marked:

    • Chemical Name: (2,6-Dibromophenyl)methanesulfonyl chloride[1]

    • Hazards: Corrosive, Water Reactive, Toxic.[1]

  • Segregation: Place in the "Solid Corrosive" or "Halogenated Organic" waste stream bin.

  • Disposal: Hand over to your facility's hazardous waste management team for incineration.

Protocol B: Chemical Quenching (Large Scale)

Best for: Cleaning out old stock, large reaction byproducts, or decommissioning equipment.[1]

Mechanism: The goal is to convert the reactive sulfonyl chloride into a stable, water-soluble sodium sulfonate salt.

Reagents Required:

  • Inert Solvent: Dichloromethane (DCM) or Toluene (acts as a heat sink).

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    ). Note: Bicarbonate is safer but produces foam (
    
    
    ); NaOH generates more heat.
  • Ice Bath: Crushed ice/water.

Step-by-Step Procedure:

  • Solvation (The Heat Sink): Dissolve the (2,6-dibromophenyl)methanesulfonyl chloride in an inert solvent (DCM is preferred due to the lipophilicity of the dibromo- group). Use a ratio of at least 10mL solvent per 1g of substance.

    • Why? This dilution distributes the heat of hydrolysis, preventing localized boiling or splashing.[1]

  • Preparation of Quench Vessel: In a separate large beaker or flask (3x volume of your waste), prepare a 10% Sodium Carbonate or Bicarbonate solution. Place this vessel in an ice bath and stir magnetically.

  • Controlled Addition: Using a dropping funnel or pipette, slowly add the dissolved sulfonyl chloride solution into the stirring basic solution.

    • Critical Control Point: If using bicarbonate, watch for foaming (

      
       evolution). Add dropwise to manage the foam head.
      
    • Temperature Check: Ensure the internal temperature remains

      
      .
      
  • Digestion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. This ensures complete hydrolysis of the sterically hindered sulfonyl group.

  • Phase Check & Neutralization: Check the pH of the aqueous layer. It should remain basic (pH > 8). If acidic, add more base.[1]

    • Result: You now have a biphasic mixture containing the sodium sulfonate salt (likely in the aqueous phase, though the heavy dibromo group may keep it in the organic phase depending on pH) and the organic solvent.

  • Final Disposal: Transfer the entire mixture to a waste container labeled "Halogenated Solvent Waste - Alkaline" .

    • Note: Do not separate phases unless required by your specific waste hauler. The entire mixture is now chemically stable but still hazardous waste.

Visualizations

Figure 1: Disposal Decision Logic

This flowchart guides the researcher to the correct protocol based on material state and quantity.

DisposalLogicStartWaste Identification:(2,6-Dibromophenyl)methanesulfonyl chlorideStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolutionReaction Mixture / SolutionStateCheck->SolutionQtyCheckQuantity?Solid->QtyCheckQuenchPROTOCOL B:Chemical Quench(Hydrolysis)Solution->QuenchContains SolventsLabPackPROTOCOL A:Lab Pack / Incineration(Do Not Open)QtyCheck->LabPack< 50gQtyCheck->Quench> 50g

Caption: Decision matrix for selecting the safest disposal pathway. Small quantities of solids are best managed via Lab Packing to minimize exposure risks.

Figure 2: Chemical Quenching Workflow

This diagram illustrates the "Heat Sink" method required to safely hydrolyze the compound.

QuenchWorkflowSubstance(2,6-Dibromophenyl)methanesulfonyl chlorideDilutionStep 1: Dilution(Create Heat Sink)Substance->DilutionSolventInert Solvent(DCM or Toluene)Solvent->DilutionReactionStep 2: Controlled Hydrolysis(Dropwise Addition)Dilution->ReactionAdd SlowlyBaseBase Solution(NaHCO3 or NaOH)Base->ReactionIceBathIce Bath(Cooling < 10°C)IceBath->ReactionExternal CoolingWasteFinal Waste:Halogenated Organic(pH > 8)Reaction->WasteStir 1-2 Hours

Caption: The "Heat Sink" method. Diluting the reactive chloride before adding it to the base prevents thermal runaway and "spitting" of corrosive material.

Waste Characterization & Regulatory Compliance (RCRA)[4]

Proper classification ensures your facility remains compliant with EPA regulations.

CharacteristicClassificationCodeNotes
Reactivity Water ReactiveD003 Applies to the pure, unquenched solid.[1]
Corrosivity CorrosiveD002 Applies if pH

2 or

12.5.
Toxicity Halogenated OrganicF001/F002 If quenched with spent halogenated solvents (e.g., DCM).
Composition Brominated-- High halogen content requires high-temperature incineration.

Important Note: The presence of the bromine atoms defines this as Halogenated Waste . Do not mix with non-halogenated solvents (like acetone or ethanol) if possible, as this significantly increases disposal costs for your facility.[1]

Emergency Procedures

In case of Spills:

  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Absorb: Do NOT use water. Cover the spill with dry lime, sand, or soda ash to neutralize and absorb.[1]

  • Collect: Sweep into a dry, sealable container.

  • Clean: Wash the area with a dilute soap/water solution only after the bulk material is removed.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • University of Wisconsin-Madison. (2020). Standard Operating Procedure: Sulfonyl Chlorides. Office of Chemical Safety. [Link]

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